3,4-Dihydro-2H-1,5-benzodioxepine
Overview
Description
Preparation Methods
The preparation of WL-389539 involves several synthetic routes and reaction conditions. One common method includes the reaction of 4-methoxyphenylamine with quinoline-8-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The resulting product is then purified using column chromatography .
Industrial production methods for WL-389539 may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
WL-389539 undergoes various types of chemical reactions, including:
Oxidation: WL-389539 can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of WL-389539 can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group of WL-389539.
Scientific Research Applications
Mechanism of Action
The mechanism of action of WL-389539 involves its interaction with molecular targets and pathways related to oxidative stress. WL-389539 exerts its effects by scavenging reactive oxygen species and inhibiting the activity of enzymes involved in the production of free radicals. This leads to a reduction in oxidative damage to cells and tissues .
Comparison with Similar Compounds
WL-389539 can be compared with other similar compounds, such as:
N-(4-Methoxyphenyl)-1-(quinolin-8-ylsulfonyl)piperidine-4-carboxamide: This compound shares a similar structure with WL-389539 but has additional functional groups that may enhance its biological activity.
Quinolinamine derivatives: These compounds have similar quinoline-based structures and are also studied for their antioxidant properties.
The uniqueness of WL-389539 lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXMULHQEVXJDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20222500 | |
Record name | 2H-1,5-Benzodioxepin, 3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20222500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7216-18-4 | |
Record name | 3,4-Dihydro-2H-1,5-benzodioxepin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7216-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1,5-Benzodioxepin, 3,4-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007216184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1,5-Benzodioxepin, 3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20222500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2H-1,5-benzodioxepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features and biological activities associated with 3,4-dihydro-2H-1,5-benzodioxepine derivatives?
A1: this compound derivatives are characterized by a seven-membered ring containing two oxygen atoms. Research indicates these compounds exhibit affinity for the serotonin 5-HT1A receptor []. This interaction suggests potential therapeutic applications in treating central nervous system disorders, including anxiety and depression [].
Q2: What synthetic approaches are commonly employed to obtain this compound and its derivatives?
A2: Several synthetic routes have been explored for the preparation of these compounds. One approach utilizes a condensation reaction between benzene-1,2-diol and 1,3-dichloro-2-hydroxypropane, followed by oxidation []. Another method involves an allylation-epoxidation-cyclization-oxidation sequence []. Additionally, a palladium-catalyzed reaction provides access to substituted 3-methylene-3,4-dihydro-2H-1,5-benzodioxepines [].
Q3: Can you elaborate on the structure-activity relationship (SAR) studies conducted on this compound derivatives, particularly concerning their affinity for the 5-HT1A receptor?
A3: While specific SAR data is limited within the provided research, the presence of an aryl piperazine moiety linked to the this compound core seems crucial for 5-HT1A receptor affinity []. Further studies exploring modifications to the aryl group (Ar), the length of the alkyl chain (n), and the presence of substituents on the piperazine ring could provide valuable insights into optimizing binding affinity and selectivity for this receptor.
Q4: Have any crystal structures of this compound derivatives been reported, and what insights do they provide into the compound's structural features?
A4: Yes, the crystal structure of this compound-7,8-dicarboxylic acid has been determined using X-ray diffraction []. This study revealed that the compound crystallizes in the monoclinic space group C2/c. The crystal structure provides valuable information on bond lengths, bond angles, and intermolecular interactions, aiding in understanding the compound's physical and chemical properties.
Q5: Beyond their potential therapeutic applications, are there other areas where this compound derivatives find use?
A5: this compound serves as a key intermediate in synthesizing analogs with diverse biological activities []. For instance, some derivatives act as β-adrenergic stimulants and exhibit bronchial dilator activity []. Additionally, the antifungal compounds strobilurins I and K are derived from the this compound scaffold, highlighting the versatility of this chemical structure [].
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